molecular formula C11H18O2 B14627714 Methyl 7-methyl-3-methylideneoct-6-enoate CAS No. 55298-92-5

Methyl 7-methyl-3-methylideneoct-6-enoate

Cat. No.: B14627714
CAS No.: 55298-92-5
M. Wt: 182.26 g/mol
InChI Key: ZYUOQXZZDDXNGV-UHFFFAOYSA-N
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Description

Methyl 7-methyl-3-methylideneoct-6-enoate is an organic compound with the molecular formula C10H16O2 It is a methyl ester derivative of a carboxylic acid and features a unique structure with multiple methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-3-methylideneoct-6-enoate typically involves esterification reactions. One common method is the reaction of 7-methyl-3-methylideneoct-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-3-methylideneoct-6-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the corresponding saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.

    Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding saturated ester.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Methyl 7-methyl-3-methylideneoct-6-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-3-methylideneoct-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological pathways. The double bond in the compound can also participate in various biochemical reactions, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-methyl-3-methyleneoct-6-enal: A closely related compound with an aldehyde group instead of an ester.

    7-Methyl-3-methyleneoct-6-enal: Another similar compound with a slightly different structure.

Uniqueness

Methyl 7-methyl-3-methylideneoct-6-enoate is unique due to its combination of a methyl ester group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

55298-92-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 7-methyl-3-methylideneoct-6-enoate

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6H,3,5,7-8H2,1-2,4H3

InChI Key

ZYUOQXZZDDXNGV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)CC(=O)OC)C

Origin of Product

United States

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